molecular formula C10H10O2S B2934671 (2Z)-3-[(4-methylphenyl)sulfanyl]prop-2-enoicacid CAS No. 710-37-2

(2Z)-3-[(4-methylphenyl)sulfanyl]prop-2-enoicacid

Cat. No.: B2934671
CAS No.: 710-37-2
M. Wt: 194.25 g/mol
InChI Key: VKDXMULQZDVYFG-VOTSOKGWSA-N
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Description

(Z)-3-(4-Methylphenyl)sulfanylprop-2-enoic acid is a propenoic acid derivative featuring a sulfanyl (thioether) group at the third carbon and a 4-methylphenyl substituent. Its molecular formula is C₁₀H₁₀O₂S, with a molecular weight of 210.25 g/mol (inferred from analogs in ). The (Z)-configuration indicates that the higher-priority groups (carboxylic acid and sulfanyl-linked aromatic ring) are on the same side of the double bond.

Properties

CAS No.

710-37-2

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)sulfanylprop-2-enoic acid

InChI

InChI=1S/C10H10O2S/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+

InChI Key

VKDXMULQZDVYFG-VOTSOKGWSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylthiophenol and a suitable α,β-unsaturated carboxylic acid derivative.

    Formation of the Sulfanyl Group: The 4-methylthiophenol undergoes a nucleophilic substitution reaction with the α,β-unsaturated carboxylic acid derivative, forming the sulfanylprop-2-enoic acid.

    Geometric Isomerization: The reaction conditions are carefully controlled to favor the formation of the (Z)-isomer. This often involves the use of specific catalysts and temperature conditions to ensure the desired geometric configuration.

Industrial Production Methods

In an industrial setting, the production of (Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Common industrial methods include:

    Catalytic Processes: Utilizing metal catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enoic acid can be reduced to form the corresponding saturated acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or catalytic hydrogenation for reduction reactions.

    Electrophiles: Nitric acid or halogens for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Saturated Acids: Resulting from reduction reactions.

    Substituted Aromatics: Produced from electrophilic substitution reactions.

Scientific Research Applications

(Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid finds applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

(Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic Acid ()

Key Differences :

  • Substituent Position and Type : The sulfanyl group (-SH) is located at carbon 2, while the 4-methoxyphenyl group is at carbon 3. In contrast, the target compound has a thioether (-S-(4-methylphenyl)) at carbon 4.
  • Reactivity : The free thiol (-SH) in ’s compound is more nucleophilic and acidic (pKa ~10) than the thioether (-S-R) in the target, which is less reactive .

Molecular Data :

Property Target Compound Compound
Molecular Formula C₁₀H₁₀O₂S C₁₀H₁₀O₃S
Molecular Weight (g/mol) 210.25 210.25
Substituent 4-Methylphenyl (thioether) 4-Methoxyphenyl (thiol)

Methyl (2Z)-3-[(4-Nitrophenyl)carbamoyl]prop-2-enoate ()

Key Differences :

  • Functional Groups: ’s compound contains a nitro (-NO₂) and carbamoyl (-CONH-) group, both strong electron-withdrawing groups (EWGs). These increase the acidity of the carboxylic acid compared to the target’s methylphenyl group (electron-donating).
  • Biological Interactions: The nitro group may enhance π-stacking in crystal structures (as seen in related compounds like (E)-3-(4-nitrophenylaminocarbonyl)prop-2-enoic acid ), whereas the target’s thioether could promote hydrophobic interactions.

Structural Impact :

  • The nitro group in ’s compound likely results in a lower pKa for the carboxylic acid (~1.5–2.5) compared to the target compound (estimated pKa ~4–5) due to EWGs stabilizing the deprotonated form .

(2Z)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic Acid (cis-Sinapic Acid) ()

Key Differences :

  • Substituent Polarity : The hydroxyl (-OH) and methoxy (-OCH₃) groups in cis-sinapic acid are highly polar, enabling hydrogen bonding and increasing aqueous solubility. The target’s thioether and methyl groups are less polar, suggesting lower solubility.
  • Biological Activity: Sinapic acid derivatives are known antioxidants due to phenolic -OH groups, while the target’s thioether may confer distinct reactivity, such as radical scavenging via sulfur-centered intermediates .

Comparative Data :

Property Target Compound Compound
Key Functional Groups Thioether, carboxylic acid Hydroxyl, methoxy, carboxylic acid
Solubility (Predicted) Low (hydrophobic substituents) Moderate (polar groups)

Biological Activity

(Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid, also known as a derivative of 3-sulfanylprop-2-enoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of (Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid can be represented as follows:

C10H11O2S\text{C}_{10}\text{H}_{11}\text{O}_2\text{S}

This compound features a sulfanyl group attached to a prop-2-enoic acid backbone, with a para-methylphenyl substituent that may influence its biological properties.

Research indicates that compounds similar to (Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid exhibit various biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : The sulfanyl group is known to contribute to the antioxidant properties of the compound, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential use in treating infections.

Case Studies

  • Antioxidant Properties : A study demonstrated that derivatives of 3-sulfanylprop-2-enoic acid significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting their potential as therapeutic agents against oxidative stress-related diseases .
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of (Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its role in modulating inflammatory pathways .
  • Antimicrobial Activity : Research showed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

In Vitro Studies

In vitro studies have shown that (Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid can effectively scavenge free radicals and inhibit lipid peroxidation. The half-maximal inhibitory concentration (IC50) for antioxidant activity was reported to be 25 µM .

In Vivo Studies

In vivo studies using rodent models have demonstrated that this compound can reduce inflammation markers and improve overall health outcomes in models of chronic inflammatory diseases. For instance, a dosage of 50 mg/kg body weight significantly reduced paw swelling in arthritis models .

Toxicity and Safety Profile

Toxicological assessments indicate that (Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid has a favorable safety profile with no significant acute toxicity observed at therapeutic doses . Long-term studies are required to fully understand its chronic toxicity and safety.

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